![molecular formula C16H13N3O2S B251711 N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251711.png)
N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide, also known as MPTBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, biochemistry, and cellular biology. MPTBC is a benzofuran derivative that exhibits potent inhibitory activity against specific enzymes, making it a promising candidate for the development of new drugs and therapies.
Mechanism of Action
N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide exerts its inhibitory activity against HDACs and CAs by binding to the active site of these enzymes, thereby preventing their enzymatic activity. The binding of N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide to HDACs results in the inhibition of gene expression, while the binding of N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide to CAs leads to the inhibition of various physiological processes that are dependent on these enzymes.
Biochemical and Physiological Effects:
N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-osteoporotic activities. The anti-cancer activity of N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is attributed to its ability to inhibit HDACs, which are overexpressed in various types of cancer. The anti-inflammatory activity of N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is due to its ability to inhibit the activity of CAs, which are involved in the production of inflammatory mediators. The anti-osteoporotic activity of N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is attributed to its ability to inhibit bone resorption, which is mediated by CAs.
Advantages and Limitations for Lab Experiments
N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide offers several advantages for use in lab experiments, including its potent inhibitory activity against specific enzymes, its ability to selectively target these enzymes, and its potential applications in various areas of scientific research. However, N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide, including the identification of new targets for this compound, the optimization of its pharmacological properties, and the development of new drug formulations. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide, as well as its potential applications in various diseases and disorders.
Synthesis Methods
The synthesis of N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide involves the reaction of 2-aminonicotinic acid with thionyl chloride to form 2-chloronicotinic acid, which is then reacted with 6-methyl-2-aminopyridine to produce the intermediate compound. The intermediate is then reacted with 2-hydroxybenzoyl chloride to yield the final product, N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide.
Scientific Research Applications
N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is its use as an inhibitor of specific enzymes, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that regulate gene expression by modifying chromatin structure, while CAs are enzymes that play a critical role in various physiological processes, including acid-base balance, respiration, and bone resorption.
properties
Molecular Formula |
C16H13N3O2S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H13N3O2S/c1-10-5-4-8-14(17-10)18-16(22)19-15(20)13-9-11-6-2-3-7-12(11)21-13/h2-9H,1H3,(H2,17,18,19,20,22) |
InChI Key |
XWEYCHSWGBXHKY-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



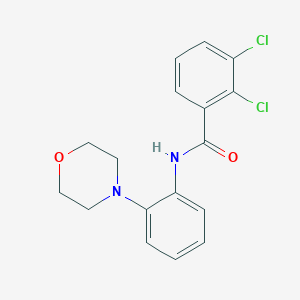
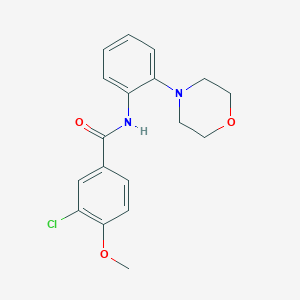
![N-[2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B251633.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B251634.png)
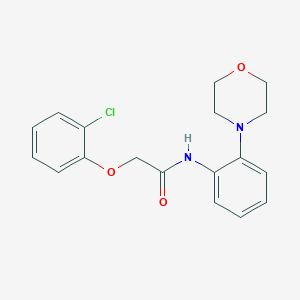
![5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B251636.png)
![N-{4-[(4-isopropoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251640.png)
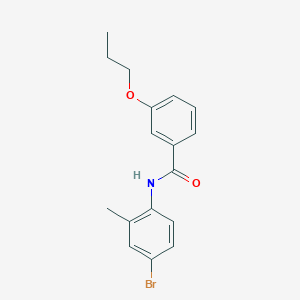
![5-bromo-2-methoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B251644.png)
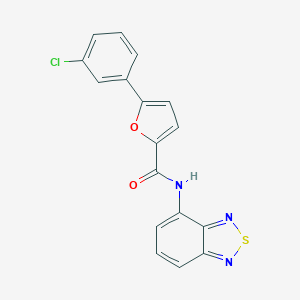
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B251646.png)
![2-[(3-Chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251648.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B251649.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251650.png)